molecular formula C10H11ClO4 B2857398 (R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde CAS No. 1563017-36-6

(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde

Cat. No. B2857398
CAS RN: 1563017-36-6
M. Wt: 230.64
InChI Key: LGBCRCZEDRZSDA-MRVPVSSYSA-N
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Description

“®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde” is a complex organic compound. It contains a benzene ring (indicated by the “benzaldehyde” part of the name), which is a six-carbon ring with alternating double bonds. Attached to this ring are a chloro group (a chlorine atom), an aldehyde group (a carbon double-bonded to an oxygen and single-bonded to a hydrogen), and a 2,3-dihydroxypropoxy group (a three-carbon chain with two hydroxyl (OH) groups attached) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding a different functional group to the benzene ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base to the molecule. The chloro group is likely to be a strong electron-withdrawing group due to the electronegativity of chlorine. The aldehyde group is polar and may participate in various chemical reactions. The 2,3-dihydroxypropoxy group is a flexible chain with two polar hydroxyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aldehyde group is often quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The hydroxyl groups may also be involved in reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of polar groups (like the aldehyde and hydroxyl groups) might make it more soluble in polar solvents. The compound might also exhibit specific optical activity, as suggested by the “®” in its name, which refers to its stereochemistry .

Scientific Research Applications

1. Stereoselective Synthesis in Organic Chemistry

(R)-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde is employed in stereoselective synthesis processes. For instance, it has been used in the highly stereoselective synthesis of glycidamide derivatives and epoxy-amides. Such compounds are valuable in the study of stereochemistry and the creation of optically active molecules (Fernández et al., 1990).

2. Enzyme Catalysis and Reaction Engineering

Enzymes like Benzaldehyde Lyase (BAL) have shown high enantioselectivity in catalyzing the formation of derivatives of this compound. These findings are significant in reaction engineering and the development of enzyme-catalyzed processes for the production of chiral compounds (Kühl et al., 2007).

3. Biotechnology and Bioengineering Applications

In biotechnological applications, this compound derivatives are synthesized using enzyme membrane reactors, showcasing the compound's potential in biotechnological manufacturing processes (Hildebrand et al., 2007).

4. Photocatalysis and Chemical Engineering

The compound has roles in photocatalysis, particularly in the carbonylation of hydrocarbons. Research in this area explores the possibility of using photocatalysis to convert simple hydrocarbons into more complex aldehydes, potentially useful in chemical synthesis (Sakakura et al., 1990).

5. Catalysis and Chemical Synthesis

In chemical synthesis, this compound is used to study catalytic processes. For example, research into sulfated catalysts for the oxidation of benzyl alcohol to benzaldehyde highlights its potential applications in improving chemical reactions (Sharma et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It’s known that similar compounds can undergo self-organisation into coordination polymers when heated . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their structure or function.

Biochemical Pathways

The compound may be involved in various biochemical pathways. For instance, similar compounds have been used in the biosynthesis of 3-hydroxypropionic acid (3-HP), an emerging platform chemical . The compound could potentially affect these pathways and their downstream effects, but more research is needed to confirm this.

Result of Action

Similar compounds have been shown to produce various value-added chemicals through biosynthesis

Action Environment

The action, efficacy, and stability of ®-3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde can be influenced by various environmental factors. For instance, temperature can affect the self-organisation of similar compounds into coordination polymers . Other factors, such as pH and the presence of other chemicals, could also influence the compound’s action.

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

properties

IUPAC Name

3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBCRCZEDRZSDA-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C=O)Cl)OC[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The above 4-allyloxy-3-chloro-benzaldehyde (5.37 g, 27.3 mmol) is dissolved in acetone (100 mL) and water (10 mL) and treated with a 2.5% solution of OsO4 in tert.-butanol (1.71 mL, 0.137 mmol OsO4). N-methyl morpholine-N-oxide (3.87 g, 32.8 mmol) is added and the reaction mixture is stirred at rt for 20 h before it is diluted with EA (300 mL) and washed with 10% aq. citric acid solution (200 mL) and water (2×150 mL). The washings are extracted with EA (300 mL) and the combined organic extracts are dried over MgSO4, filtered and concentrated to furnish the title compound (6.02 g) as beige foam which was used in the following steps without further purification. LC: tR=0.67 min.
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.71 mL
Type
catalyst
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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